2-Bromo-1,3-dichloro-5-nitrobenzene
Description
Contextualization within Polyhalogenated Nitroaromatic Compound Chemistry
Polyhalogenated nitroaromatic compounds (PHNAs) are a class of organic molecules characterized by a benzene (B151609) ring substituted with multiple halogen atoms and at least one nitro group. nih.govresearchgate.net The strong electron-withdrawing nature of both the halogens and the nitro group significantly influences the chemical properties of the aromatic ring, making these compounds particularly reactive and useful in a variety of chemical transformations. wikipedia.org
The presence of these electron-withdrawing groups deactivates the benzene ring towards electrophilic substitution reactions but activates it for nucleophilic aromatic substitution. This reactivity profile makes PHNAs valuable precursors in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, polymers, pesticides, and drugs. nih.govresearchgate.net The specific arrangement of the substituents on the aromatic ring of 2-bromo-1,3-dichloro-5-nitrobenzene provides a unique pattern of reactivity, allowing for selective chemical modifications.
Research Significance as a Versatile Synthetic Precursor and Mechanistic Probe
The research significance of this compound lies in its role as a versatile synthetic precursor. The differential reactivity of the halogen substituents, along with the activating effect of the nitro group, allows for a stepwise and controlled introduction of various functional groups. For instance, the bromine atom can be selectively replaced through nucleophilic substitution or participate in cross-coupling reactions, while the chlorine atoms and the nitro group can be modified in subsequent steps.
This controlled reactivity makes this compound a valuable building block for creating complex molecular architectures. It is used in the preparation of bicyclic carboxamides, which have been investigated as kinase inhibitors for potential cancer treatment. chemicalbook.com
Furthermore, the well-defined substitution pattern of this compound makes it a useful tool for studying reaction mechanisms. By observing the regioselectivity and stereoselectivity of reactions involving this compound, chemists can gain insights into the electronic and steric effects that govern chemical transformations on polysubstituted aromatic rings. This understanding is crucial for the rational design of new synthetic methodologies and the optimization of existing ones.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂BrCl₂NO₂ |
| Molecular Weight | 270.89 g/mol |
| CAS Number | 98137-94-1 |
| Appearance | Solid |
Data sourced from multiple chemical suppliers and databases. clearsynth.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOMBXSGXKFMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433879 | |
| Record name | 2-Bromo-1,3-dichloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98137-94-1 | |
| Record name | 2-Bromo-1,3-dichloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2 Bromo 1,3 Dichloro 5 Nitrobenzene
Established Synthetic Routes and Reaction Optimizations
The traditional synthesis of 2-bromo-1,3-dichloro-5-nitrobenzene typically involves a multi-step process of halogenation and nitration. The order and execution of these steps are critical for directing the substituents to the desired positions on the benzene (B151609) ring.
Sequential Halogenation and Nitration Protocols
One common approach is the sequential halogenation and nitration of a suitable benzene derivative. This can be achieved through two primary pathways:
Nitration followed by Bromination: In this method, 1,3-dichlorobenzene (B1664543) can be nitrated to form 1,3-dichloro-5-nitrobenzene. nih.gov Subsequent bromination of this intermediate introduces a bromine atom at the 2-position. The strong deactivating effect of the nitro group, however, necessitates harsh reaction conditions for bromination, often leading to moderate yields of 60-70%.
Bromination followed by Nitration: An alternative route involves the initial bromination of 1,3-dichlorobenzene to produce 1-bromo-2,4-dichlorobenzene (B72097). This is then followed by nitration. The nitration of 1-bromo-2,4-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid can yield the desired product. Precise temperature control is crucial in this step to ensure the correct isomer is formed.
Regioselective Synthesis of Polysubstituted Benzene Rings
The directing effects of the substituents on the benzene ring play a crucial role in the regioselectivity of the synthesis. Halogens are ortho-, para-directing groups, while the nitro group is a meta-director. msu.edulibretexts.org Understanding these influences is key to designing a synthetic route that yields the desired this compound isomer.
For instance, in the nitration of 1-bromo-2,4-dichlorobenzene, the incoming nitro group is directed to the position that is para to the bromine atom and ortho to one of the chlorine atoms. Computational modeling can also be employed to predict the most likely position of substitution based on the electron-withdrawing or donating effects of the existing substituents.
Control of Reaction Conditions for Yield and Purity Enhancement
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful control include:
Temperature: Nitration reactions are typically carried out at low temperatures (0–10°C) to minimize the formation of by-products and control the exothermic nature of the reaction.
Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion without promoting side reactions. This can range from 40 minutes to several hours depending on the specific protocol and scale.
Catalyst: Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used to catalyze halogenation reactions. masterorganicchemistry.com The choice and amount of catalyst can influence the reaction rate and selectivity.
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent. The ratio of these acids can be adjusted to control the strength of the nitrating species (the nitronium ion, NO₂⁺). byjus.com
Industrial-scale production often utilizes continuous-flow nitration to improve control over reaction parameters and enhance safety. Post-reaction work-up, including neutralization and crystallization, is also critical for obtaining a high-purity product.
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Nitration of 1,3-dichlorobenzene | HNO₃/H₂SO₄ | - | nih.gov |
| Bromination of 1,3-dichloro-5-nitrobenzene | Br₂/FeBr₃, 80-100°C | 60-70% | |
| Nitration of 1-bromo-2,4-dichlorobenzene | HNO₃/H₂SO₄, 0°C | ~90% (for an isomer) |
Advanced Synthetic Strategies and Green Chemistry Considerations
Recent research has focused on developing more sustainable and efficient methods for the synthesis of halogenated nitroaromatics, including the use of novel catalysts and functionalization techniques.
Catalytic and Sustainable Bromination Approaches
The development of more environmentally friendly bromination methods is an active area of research. This includes exploring the use of less hazardous brominating agents and developing catalytic systems that can operate under milder conditions. While specific examples for the direct synthesis of this compound are not extensively reported, the principles of green chemistry are being applied to similar transformations. This includes the use of photocatalytic methods and the development of solid catalysts to simplify purification processes. researchgate.net
Novel Functionalization Techniques for Halogenated Aromatics
Advances in organic synthesis have introduced new ways to functionalize halogenated aromatic compounds. These techniques offer potential alternative routes to this compound or its derivatives.
Denitrative functionalization, for example, involves the replacement of a nitro group with another functional group. scilit.com This approach could potentially be used in a retrosynthetic sense, where a different functional group is first introduced and then converted to the nitro group at a later stage.
Furthermore, regioselective halogen-metal exchange reactions provide a powerful tool for the selective functionalization of polyhalogenated aromatics. organic-chemistry.orgsigmaaldrich.com This could allow for the introduction of the bromo or chloro substituents with high precision.
Precursor Reactivity and Selectivity in Synthesis
The key to the synthesis is the powerful directing effect exerted by the existing groups. The two chlorine atoms and the nitro group all guide the incoming electrophile to the same position, C2 (and the equivalent C6 position). This alignment of directing effects results in a highly regioselective bromination reaction, yielding this compound as the major product. Alternative synthetic routes, such as the nitration of a bromo-dichlorobenzene isomer, are often less selective and can lead to a mixture of isomeric products that are difficult to separate.
The regioselectivity of the bromination of 1,3-dichloro-5-nitrobenzene is a classic example of the power of substituent directing effects in electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.com Substituents on a benzene ring are categorized based on their influence on the reaction rate and the position of substitution (ortho, meta, or para).
Chloro Groups (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the cationic intermediate (the sigma complex). libretexts.org In the precursor 1,3-dichloro-5-nitrobenzene, the chlorine at C1 directs incoming electrophiles to the ortho positions (C2, C6) and the para position (C4). Similarly, the chlorine at C3 directs to its ortho positions (C2, C4) and its para position (C6).
Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to both strong inductive and resonance electron-withdrawal. savemyexams.com This effect significantly reduces the nucleophilicity of the aromatic ring. The nitro group is a meta-director. cognitoedu.org Therefore, the nitro group at C5 directs the incoming electrophile to the meta positions, which are C2 and C6.
The cumulative effect is a strong preference for substitution at the C2 and C6 positions. Both chlorine atoms and the nitro group direct the incoming bromonium ion (Br⁺) to these sites. The C4 position is also activated by the two chloro groups, but it is not favored by the nitro group's directing effect. The convergence of these effects on the C2/C6 positions makes the bromination highly selective.
Table 1: Substituent Directing Effects in the Bromination of 1,3-dichloro-5-nitrobenzene
| Substituent (Position) | Type | Directing Effect | Favored Positions for Bromination |
|---|---|---|---|
| -Cl (C1) | Deactivating, Ortho-, Para-Director | Inductive withdrawal, Resonance donation | C2, C4, C6 |
| -Cl (C3) | Deactivating, Ortho-, Para-Director | Inductive withdrawal, Resonance donation | C2, C4, C6 |
| -NO₂ (C5) | Strongly Deactivating, Meta-Director | Inductive and Resonance withdrawal | C2, C6 |
| Consensus Positions | C2, C6 |
The synthesis of this compound via the bromination of 1,3-dichloro-5-nitrobenzene follows the general, well-established mechanism of electrophilic aromatic substitution. msu.edulumenlearning.com The reaction proceeds in three main steps.
Step 1: Generation of the Electrophile The electrophile, the bromonium ion (Br⁺), is not present in significant concentrations in molecular bromine (Br₂). A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the Br-Br bond and generate a sufficiently powerful electrophile. The Lewis acid coordinates with one of the bromine atoms, making the other bromine atom highly electrophilic and susceptible to attack by the aromatic ring.
Reaction: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻
Step 3: Deprotonation and Restoration of Aromaticity In the final, fast step, a weak base, typically the [FeBr₄]⁻ complex formed in the first step, abstracts a proton (H⁺) from the sp³-hybridized carbon atom where the bromine atom has attached. The electrons from the C-H bond move back into the ring, restoring the stable aromatic π-system and forming the final product, this compound. The catalyst, FeBr₃, is regenerated in this step.
Chemical Reactivity and Transformation Studies of 2 Bromo 1,3 Dichloro 5 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of strong electron-withdrawing groups, particularly the nitro group, renders the aromatic ring of 2-bromo-1,3-dichloro-5-nitrobenzene susceptible to nucleophilic attack. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemical utility.
Investigation of Halogen Displacement Regioselectivity and Kinetics
In SNAr reactions of polyhalogenated benzenes, the regioselectivity of nucleophilic attack is a critical consideration. The positions of the halogens relative to the activating nitro group determine their lability. In this compound, the chlorine atoms are situated ortho and para to the nitro group, while the bromine is in a meta position. Generally, halogens in the ortho and para positions are more readily displaced due to the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance. stackexchange.comstackexchange.com
The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific halogen being displaced. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com Interestingly, in contrast to SN1 and SN2 reactions, the carbon-halogen bond cleavage is not typically the rate-limiting step. This is evidenced by the fact that fluorine, despite being a poor leaving group in other substitution reactions, often leads to faster SNAr reactions than other halogens. masterorganicchemistry.com
Impact of Nitro Group Activation on Nucleophilic Attack
The nitro group plays a pivotal role in activating the benzene (B151609) ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group. stackexchange.comstackexchange.com The stabilization of the negatively charged Meisenheimer intermediate, formed during the reaction, is a key aspect of this activation. stackexchange.com The presence of multiple electron-withdrawing groups, as in this compound, further enhances this effect.
Reduction Pathways of the Nitro Moiety
The nitro group of this compound can be readily reduced to an amino group, a transformation that dramatically alters the electronic properties of the molecule and opens up new avenues for further functionalization.
Catalytic Hydrogenation and Metal-Mediated Reduction Mechanisms
Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the corresponding aniline (B41778).
Alternatively, metal-mediated reductions offer another robust route. Reagents like iron (Fe) or tin (Sn) in the presence of a strong acid, such as hydrochloric acid (HCl), are frequently employed. These reactions involve the transfer of electrons from the metal to the nitro group, followed by protonation steps to yield the amine.
Formation of Amino-Substituted Aromatic Derivatives and Their Subsequent Reactivity
The reduction of this compound yields 2-bromo-3,5-dichloroaniline. The conversion of the electron-withdrawing nitro group to an electron-donating amino group fundamentally changes the reactivity of the aromatic ring. The resulting aniline derivative is now activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles to the ortho and para positions. libretexts.org
The amino group itself can undergo a variety of chemical transformations. For instance, diazotization of the amine with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) forms a diazonium salt. This intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce various functional groups, such as cyano, hydroxyl, or additional halogens. It can also be removed through reductive deamination. google.comresearchgate.netsemanticscholar.org
Further Electrophilic and Oxidative Functionalization
While the electron-deficient nature of the this compound ring makes it generally resistant to electrophilic attack, such reactions can be forced under harsh conditions. For example, further nitration might be possible, although the existing electron-withdrawing groups would direct the incoming nitro group to the remaining meta position. A study on the nitration of 1,3-dichloro-2-nitrobenzene (B1583056) showed that it could be nitrated at 25°C in sulfuric acid or oleum (B3057394) containing nitric acid. rsc.org
The reactivity of the molecule towards oxidation is primarily centered on the potential for oxidative functionalization of the aromatic ring or transformation of the substituents under specific conditions. However, detailed studies on the specific oxidative functionalization of this compound are not extensively reported in the provided search results.
The chemical behavior of this compound is largely dictated by the electron-withdrawing nature of its substituents: one bromine atom, two chlorine atoms, and a nitro group. These groups significantly influence the electron density of the benzene ring, thereby governing its reactivity in various chemical transformations.
Directed Electrophilic Aromatic Substitution with Activating/Deactivating Effects
The benzene ring of this compound is heavily substituted with electron-withdrawing groups (Br, Cl, and NO₂), which deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com Groups that pull electron density away from the aromatic ring slow down the rate of these reactions compared to unsubstituted benzene. libretexts.orgmnstate.edu The halogens (bromine and chlorine) and the nitro group all exert a deactivating effect.
The directing influence of these substituents in any potential further EAS reactions is crucial. Halogens, despite being deactivating, are known to be ortho, para-directors. openstax.orglibretexts.org This is due to their ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (arenium ion) formed during the substitution at these positions. Conversely, the nitro group is a strong deactivating group and a meta-director. mnstate.edulibretexts.org This is because the nitro group strongly withdraws electrons from the ring through both inductive and resonance effects, with the resonance effect placing partial positive charges at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.org
Given the substitution pattern of this compound, the positions available for further substitution are limited. The cumulative deactivating effect of the existing substituents would make any subsequent EAS reaction very difficult to achieve.
Exploration of Oxidative Degradation Mechanisms
Halogenated nitroaromatic compounds, including this compound, are of environmental interest due to their potential toxicity and persistence. nih.govresearchgate.netrsc.org The degradation of such compounds in the environment can occur through various mechanisms, including microbial degradation and photolysis. cdc.gov
The oxidative degradation of chloronitrobenzenes has been studied, and it is known that the electron-withdrawing nature of the nitro group makes these compounds recalcitrant to breakdown. nih.gov However, certain microorganisms have evolved pathways to degrade nitroaromatic compounds. For instance, nitroarene dioxygenases can initiate the degradation process by inserting two oxygen atoms into the aromatic ring, leading to the formation of catechols and the release of nitrite. nih.gov These catechols can then be further metabolized through pathways like the modified ortho pathway. nih.gov
Mechanistic Investigations and Reaction Pathway Analysis
Understanding the detailed reaction mechanisms of this compound is key to predicting its behavior in chemical synthesis and its environmental fate.
Identification of Reaction Intermediates and Transition States
In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion, also known as a Wheland intermediate. lumenlearning.com This is a carbocation that is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the point of electrophilic attack. mnstate.edulibretexts.org The stability of this intermediate is a determining factor in the reaction rate. For this compound, the electron-withdrawing substituents would destabilize this carbocation, thus slowing down the reaction. mnstate.edu
In nucleophilic aromatic substitution (NAS) reactions, which are more likely for such an electron-deficient ring, the key intermediate is a Meisenheimer complex. This is a negatively charged species where the nucleophile has added to the ring, and the negative charge is stabilized by the electron-withdrawing groups, particularly the nitro group. The bromine and chlorine atoms can act as leaving groups in such reactions.
Application of Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. mdpi.com While specific isotopic labeling studies on this compound were not found in the search results, the application of this method to similar compounds provides a framework for how it could be used.
For instance, using stable isotopes such as ¹³C, ¹⁵N, or ¹⁸O could help in understanding the pathways of its degradation or transformation. mdpi.com By synthesizing this compound with a ¹⁵N-labeled nitro group, one could track the fate of the nitrogen atom during microbial degradation to confirm whether it is released as nitrite. nih.govmdpi.com Similarly, labeling the benzene ring with ¹³C could help to follow the carbon skeleton through degradation pathways and identify the resulting metabolic products. The use of oxygen isotopes (¹⁸O) could help elucidate the source of oxygen atoms incorporated into the molecule during oxidative degradation. mdpi.com
Advanced Spectroscopic and Structural Characterization Techniques
Comprehensive Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of 2-Bromo-1,3-dichloro-5-nitrobenzene by probing the magnetic environments of its nuclei, the vibrational modes of its functional groups, and its mass-to-charge ratio and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule. For this compound (C₆H₂BrCl₂NO₂), the ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern on the benzene (B151609) ring.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. Due to the symmetrical substitution pattern relative to the nitro group, these protons (at C4 and C6) are chemically distinct. They would appear as two doublets, with a small meta-coupling constant (⁴JHH) typically in the range of 2-3 Hz. The significant electron-withdrawing effects of the nitro and halogen substituents would shift these proton signals downfield into the aromatic region.
¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the benzene ring, confirming the asymmetry of the molecule. The chemical shifts are heavily influenced by the attached substituents. Carbons bearing the electron-withdrawing chloro, bromo, and nitro groups will exhibit characteristic shifts. The carbon attached to the bromine (C2) would be shifted upfield relative to those attached to chlorine due to the "heavy atom effect," while the carbons bonded to chlorine (C1, C3) and the nitro group (C5) would be significantly deshielded.
| Predicted NMR Data for this compound |
| ¹H NMR |
| Proton |
| H4 |
| H6 |
| ¹³C NMR |
| Carbon |
| C1 (-Cl) |
| C2 (-Br) |
| C3 (-Cl) |
| C4 (-H) |
| C5 (-NO₂) |
| C6 (-H) |
Note: Predicted values are based on established substituent effects on benzene rings. Actual experimental values may vary.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The spectra for this compound would be dominated by strong absorptions corresponding to the nitro group. The asymmetric (νas) and symmetric (νs) stretching vibrations of the N-O bonds are particularly intense in the IR spectrum and are among the most diagnostic peaks for this compound. Aromatic C-H stretching and C=C ring stretching vibrations, as well as the C-Cl and C-Br stretching modes, would also be present, though typically with lower intensity. FT-Raman spectroscopy provides complementary information, often showing strong signals for the symmetric vibrations of the nitro group and the aromatic ring. nih.gov
| Characteristic Vibrational Frequencies for this compound |
| Vibrational Mode |
| Aromatic C-H Stretch |
| Asymmetric NO₂ Stretch |
| Symmetric NO₂ Stretch |
| Aromatic C=C Stretch |
| C-Cl Stretch |
| C-Br Stretch |
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₆H₂BrCl₂NO₂), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The molecular weight of this compound is approximately 270.89 g/mol . clearsynth.com
The electron ionization (EI) mass spectrum would display a complex molecular ion (M⁺) peak cluster. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks for the molecular ion (M, M+2, M+4, M+6), which is a definitive signature for a molecule containing one bromine and two chlorine atoms.
Common fragmentation pathways would likely involve the loss of the nitro group ([M-NO₂]⁺), followed by sequential loss of halogen atoms.
| Predicted Mass Spectrometry Data for this compound |
| Ion |
| [M]⁺ |
| [M+2]⁺ |
| [M+4]⁺ |
| [M+6]⁺ |
| [M-NO₂]⁺ |
| [M-NO₂-Cl]⁺ |
| [M-NO₂-Br]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods define molecular connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This includes precise bond lengths, bond angles, and the spatial orientation of the molecule. Although specific crystallographic data for this compound was not available in the surveyed literature, the expected structural features can be inferred from analyses of similar halogenated nitroaromatic compounds. researchgate.net
An X-ray diffraction study would be expected to confirm the planarity of the benzene ring. The nitro group might be slightly twisted out of the plane of the ring to minimize steric repulsion with the adjacent chlorine atom at C3. The analysis would reveal how these molecules pack in the crystal lattice, for instance, in herringbone or stacked arrangements, which are common for planar aromatic systems.
The solid-state structure of this compound would be stabilized by a network of non-covalent interactions. Given the presence of a highly polarized nitro group and multiple halogen atoms, the following interactions are anticipated:
Halogen Bonding: The electrophilic region (σ-hole) on the bromine and chlorine atoms could form halogen bonds with the nucleophilic oxygen atoms of the nitro group from neighboring molecules (C-Br···O and C-Cl···O).
π-π Stacking: The electron-deficient aromatic rings, due to the presence of four electron-withdrawing substituents, could engage in offset π-π stacking interactions.
C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro group could further stabilize the crystal packing.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of many-electron systems, making it an ideal tool for studying complex organic molecules. Calculations, hypothetically performed using a functional such as B3LYP with a 6-311G** basis set, would provide significant insights.
The electronic structure of 2-bromo-1,3-dichloro-5-nitrobenzene is characterized by a π-system that is significantly perturbed by the presence of three strongly electron-withdrawing substituents: one nitro group and three halogen atoms (one bromine and two chlorine). These substituents delocalize electron density from the benzene (B151609) ring, which is a key determinant of the molecule's reactivity.
A geometry optimization calculation would reveal the equilibrium structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The presence of bulky halogen atoms adjacent to each other and to the nitro group would likely lead to some distortion from a perfectly planar benzene ring to alleviate steric strain.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value (Å or °) |
| C-Br Bond Length | ~1.88 |
| C-Cl Bond Lengths | ~1.73 |
| C-N Bond Length | ~1.47 |
| N-O Bond Lengths | ~1.22 |
| C-C-C Bond Angles | 118-122 |
| C-C-Br Bond Angle | ~121 |
| C-C-Cl Bond Angles | ~120 |
| O-N-O Bond Angle | ~124 |
| Note: These are estimated values based on typical DFT calculations for similar compounds and are for illustrative purposes as specific literature data is unavailable. |
The energy profile, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap would imply high stability, whereas a small gap would suggest higher reactivity. The strong electron-withdrawing nature of the substituents is expected to significantly lower the energies of both the HOMO and LUMO.
The distribution of electron density within the molecule is highly uneven due to the electronegative substituents. A Mulliken population analysis or a more sophisticated method like Natural Bond Orbital (NBO) analysis would quantify the partial charges on each atom. It is anticipated that the carbon atoms bonded to the halogens and the nitro group would carry significant positive charges, while the oxygen atoms of the nitro group and the halogen atoms themselves would be electron-rich.
A Molecular Electrostatic Potential (MEP) surface would visually represent the charge distribution. This map would likely show regions of negative potential (red) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms and the carbon backbone, suggesting sites for nucleophilic attack.
Theoretical Studies on Reactivity and Selectivity
The theoretical data derived from DFT calculations can be used to predict the most likely sites of chemical reactions and to understand the factors controlling reaction outcomes.
The calculated electronic properties can predict the regioselectivity of various reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the positions on the aromatic ring most susceptible to attack would be those with the largest positive partial charges and those that can best stabilize the negative charge in the Meisenheimer intermediate. Computational modeling suggests that the electron-withdrawing effects of the bromine and chlorine substituents direct nitration to the para position relative to the bromine atom (position 5) in precursor molecules.
The different carbon-halogen bonds (C-Br vs. C-Cl) will have different strengths and polarities, influencing their reactivity in cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions like the Suzuki coupling, a fact that can be rationalized through computational modeling of the oxidative addition step.
The combination of a nitro group and three halogen atoms deactivates the aromatic ring towards electrophilic substitution. However, they activate the ring towards nucleophilic aromatic substitution. Theoretical models can quantify these substituent effects. The nitro group's strong -M (mesomeric) and -I (inductive) effects, combined with the -I effects of the halogens, make the aromatic ring highly electron-deficient.
Steric hindrance from the bulky ortho-substituents (bromine and chlorine) will also play a critical role in directing the approach of reagents. For example, while the C-Br bond is electronically favored for oxidative addition in Suzuki couplings, the steric bulk of the adjacent chlorine atoms could influence the binding of the palladium catalyst.
Intermolecular Interactions and Crystal Engineering Insights
The electron-rich nitro group and halogen atoms are capable of participating in various non-covalent interactions, such as halogen bonding (C-Br···O, C-Cl···O) and π-π stacking interactions between the aromatic rings. These interactions would be key in determining the supramolecular architecture of the crystal lattice. Understanding these interactions is fundamental to crystal engineering, where the goal is to design solid-state materials with specific properties.
Characterization of Halogen Bonding and Aromatic Interactions
Theoretical studies on molecules structurally similar to this compound have revealed the critical role of halogen bonding and aromatic interactions in dictating their supramolecular assembly. Due to the presence of bromine, chlorine, and a nitro group, this compound is expected to exhibit a range of non-covalent interactions.
Halogen Bonding:
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the case of this compound, the halogen atoms (Br and Cl) can act as electrophilic species, forming bonds with nucleophilic regions of adjacent molecules, such as the oxygen atoms of the nitro group.
Studies on analogous trihalogenated nitrobenzenes, such as 1,2,3-tribromo-5-nitrobenzene, have identified the presence of "type-II" halogen bonds. nih.govunimi.it These are characterized by a geometry where the angle between the covalent bond to the halogen donor and the halogen bond itself is close to 180°, while the angle at the acceptor halogen is near 90°. nih.govunimi.it In the crystal structure of 1,2,3-tribromo-5-nitrobenzene, a polarized Brδ+⋯Brδ- intermolecular halogen bond has been observed. nih.govunimi.it It is therefore highly probable that this compound would also exhibit similar halogen bonds, such as Br···O and Cl···O interactions with the nitro groups of neighboring molecules. The strength of these interactions typically follows the order I > Br > Cl > F.
Aromatic Interactions:
The electron-deficient nature of the nitro-substituted benzene ring in this compound makes it a candidate for forming π-π stacking interactions with other aromatic rings. In related nitrobenzene (B124822) derivatives, such as 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene, offset π-π stacking has been observed in the crystal structure. These interactions are characterized by specific interplanar and centroid-centroid distances.
A summary of typical non-covalent interactions expected in the crystal structure of this compound, based on studies of analogous compounds, is presented in Table 1.
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Halogen Bond | C-Br | O-N (nitro) | Linear (approx. 180° at Br) |
| Halogen Bond | C-Cl | O-N (nitro) | Linear (approx. 180° at Cl) |
| π-π Stacking | Benzene Ring | Benzene Ring | Offset or face-to-face |
Table 1: Expected Non-Covalent Interactions
Simulation of Crystal Packing and Lattice Energies
The simulation of crystal packing and the calculation of lattice energies for this compound can be performed using computational methods like Density Functional Theory (DFT). These simulations provide a theoretical understanding of the stability of the crystal structure and the dominant forces governing its formation.
Computational Methodology:
DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311G**, are a common choice for modeling such systems. These methods can accurately predict molecular geometries and the nature of intermolecular forces. For a detailed analysis of non-covalent interactions, Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are often utilized.
Crystal Packing and Lattice Energy:
The crystal packing of this compound is anticipated to be a result of a delicate balance between various intermolecular forces, including halogen bonds, π-π stacking, and weaker C-H···O and C-H···Cl interactions. The presence of two chlorine atoms adjacent to the bromine atom likely influences the conformation of the molecule, potentially causing the nitro group to be slightly twisted out of the plane of the benzene ring to minimize steric hindrance. This has been observed in similar structures like 1,3-dichloro-2-nitrobenzene (B1583056).
Lattice energy calculations quantify the stability of the crystal lattice. These calculations sum the energies of all intermolecular interactions within the crystal. A representative breakdown of interaction energies for a hypothetical crystal structure of a similar compound is shown in Table 2.
| Interaction Pair | Type of Interaction | Estimated Energy (kJ/mol) |
| Molecule A - Molecule B | Halogen Bond (Br···O) | -10 to -20 |
| Molecule A - Molecule C | π-π Stacking | -5 to -15 |
| Molecule A - Molecule D | C-H···O Hydrogen Bond | -2 to -8 |
| Molecule A - Molecule E | Halogen Bond (Cl···O) | -5 to -12 |
Table 2: Representative Intermolecular Interaction Energies
Note: The energy values are illustrative and based on typical ranges for these types of interactions in similar molecular crystals.
Applications in Advanced Organic Synthesis and Materials Chemistry Research
A Key Building Block for Complex Molecular Architectures
The intrinsic reactivity of 2-Bromo-1,3-dichloro-5-nitrobenzene, stemming from its electronically diverse substituents, positions it as a valuable precursor for the synthesis of intricate molecular frameworks. The differential reactivity of the bromine and chlorine atoms, coupled with the directing and activating effects of the nitro group, allows for a stepwise and controlled introduction of various functional groups.
Precursor for Derivatization to Polysubstituted Aromatic Scaffolds
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. This compound serves as an excellent starting material for creating such highly decorated scaffolds. The presence of multiple, electronically distinct halogen atoms allows for selective participation in a variety of cross-coupling reactions.
For instance, the higher reactivity of the bromo substituent in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, enables the selective introduction of aryl, amino, and alkynyl groups, respectively. The remaining chloro substituents can then be targeted under different reaction conditions or with more reactive coupling partners, providing a pathway to unsymmetrically substituted benzene (B151609) derivatives.
Furthermore, the nitro group can be readily reduced to an aniline (B41778), which not only introduces a new functional handle but also alters the electronic properties of the aromatic ring, influencing the reactivity of the remaining halogen atoms in subsequent transformations. This multi-stage functionalization strategy is pivotal in the construction of complex molecules with precisely defined substitution patterns. A notable application is its use as a reagent in the preparation of bicyclic carboxamides, which are under investigation as kinase inhibitors for potential cancer treatments. scbt.comchemicalbook.com
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Relative Reactivity in Palladium-Catalyzed Cross-Coupling | Potential Transformations |
|---|---|---|
| Bromo (-Br) | High | Suzuki, Buchwald-Hartwig, Sonogashira, Heck, Stille couplings |
| Chloro (-Cl) | Moderate | Suzuki, Buchwald-Hartwig couplings (often requiring more forcing conditions or specific catalyst systems) |
| Nitro (-NO₂) | N/A (for cross-coupling) | Reduction to aniline (-NH₂) |
Integration into Multi-Component and Cascade Reaction Sequences
The pursuit of efficiency and atom economy in organic synthesis has led to the development of multi-component and cascade reactions, where multiple bonds are formed in a single synthetic operation. While specific examples detailing the integration of this compound into such sequences are not extensively documented in publicly available literature, its structural features make it a prime candidate for such synthetic strategies.
A hypothetical cascade sequence could involve an initial nucleophilic aromatic substitution at one of the chloro positions, followed by an intramolecular cyclization triggered by the reduction of the nitro group to an amine. The remaining bromo and chloro substituents would then be available for further diversification, allowing for the rapid assembly of complex heterocyclic systems. The development of such reactions would represent a significant advancement in the efficient synthesis of novel chemical entities.
Development of Functional Analogues and Derivatives
The strategic placement of reactive sites on the this compound scaffold facilitates the synthesis of a wide array of functional analogues and derivatives with potential applications in various fields of chemical research.
Synthetic Utility in Heterocyclic Compound Formation
Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The functional group array of this compound provides a versatile entry point for the synthesis of various heterocyclic systems.
For example, reduction of the nitro group to an aniline derivative, followed by reaction with a suitable dielectrophile, could lead to the formation of fused heterocyclic systems. The resulting dihalo-substituted aniline can serve as a precursor to benzimidazoles, quinoxalines, or phenazines through condensation with appropriate carbonyl compounds or their equivalents. The remaining halogen atoms on the newly formed heterocyclic scaffold would then offer further opportunities for functionalization, enabling the fine-tuning of the molecule's properties.
Derivatives for Specialty Chemical and Advanced Material Research
The unique electronic and steric properties of the 2-bromo-1,3-dichloro-5-nitrophenyl moiety make it an interesting component for the design of specialty chemicals and advanced materials. Derivatives of this compound could find applications as:
Liquid Crystal Precursors: The rigid, anisotropic nature of the polysubstituted benzene ring could be exploited in the design of novel liquid crystalline materials.
Organic Light-Emitting Diode (OLED) Materials: By incorporating this unit into larger conjugated systems, it may be possible to develop new materials with tailored electronic and photophysical properties for use in OLEDs.
Biologically Active Molecules: As evidenced by its use in the synthesis of kinase inhibitors, derivatives of this compound are of significant interest in drug discovery programs. scbt.comchemicalbook.com
Contributions to Reaction Design and Catalyst Development
The reactivity of this compound also presents opportunities for its use in the design of new chemical reactions and in the development of novel catalyst systems.
The distinct reactivity of its three halogen atoms can be used to probe the selectivity of new palladium-catalyzed cross-coupling methodologies. By systematically varying reaction conditions, researchers can gain valuable insights into the factors that govern catalyst performance and selectivity in complex, polyhalogenated substrates.
Furthermore, derivatives of this compound could be elaborated into novel ligands for transition metal catalysis. For example, the introduction of phosphine or amine functionalities through nucleophilic aromatic substitution or cross-coupling reactions could lead to new ligand architectures. The electronic and steric properties of these ligands could be fine-tuned by leveraging the remaining halogen and nitro functionalities, potentially leading to catalysts with enhanced activity, selectivity, or stability for a variety of organic transformations.
Environmental Fate and Mechanistic Degradation Studies
The environmental fate of this compound is a critical area of study, given that halogenated nitroaromatic compounds are known for their persistence in the environment. nih.govfapu.demdpi.com The presence of bromine, chlorine, and a nitro group on the aromatic ring influences its degradation pathways and persistence.
Investigation of Photochemical and Electrochemical Transformation Pathways
Photochemical Transformation
Specific research on the photochemical degradation of this compound is limited. However, insights can be drawn from studies on analogous compounds. For nitroaromatic compounds, direct photolysis is a significant degradation pathway in sunlit aquatic environments. acs.org For example, nitrobenzene (B124822) has been shown to undergo photochemical transformation to produce intermediates like p-nitrophenol. eurekaselect.com It is plausible that this compound could undergo similar hydroxyl radical-mediated transformations, leading to the formation of various halogenated phenols and other byproducts. ethz.ch
Electrochemical Transformation
The electrochemical reduction of nitroaromatic compounds is a well-established process that can serve as a model for the transformation of this compound. This process typically involves the stepwise reduction of the nitro group to form nitroso, hydroxylamino, and finally, amino derivatives. xmu.edu.cnnih.gov The specific products and reaction rates are influenced by factors such as the electrode material and the pH of the medium. In the case of nitrobenzene, electrochemical reduction has been demonstrated to proceed through a phenylhydroxylamine intermediate to form aniline. nih.gov A similar reduction pathway is anticipated for the nitro group of this compound.
Potential Transformation Products of Halogenated Nitroaromatics
| Transformation Pathway | Parent Compound Example | Potential Transformation Products | References |
|---|---|---|---|
| Photochemical | Nitrobenzene | p-Nitrophenol | eurekaselect.com |
| Electrochemical | Nitrobenzene | Phenylhydroxylamine, Aniline | nih.gov |
| Electrochemical | 2,4-Dichloronitrobenzene | 2,4-Dichloroaniline | nih.gov |
Elucidation of Biotransformation Mechanisms of Related Halogenated Nitroaromatics
The biodegradation of halogenated nitroaromatic compounds is a key factor in their environmental persistence. nih.gov Various microorganisms have developed enzymatic pathways to metabolize these challenging substrates. wiley.com
Bacterial Degradation Pathways
Research has identified several bacterial strains capable of degrading chloronitrobenzenes and bromonitrobenzenes, providing models for the potential biotransformation of this compound. For instance, Diaphorobacter sp. strain JS3051 can utilize 3-chloronitrobenzene and 3-bromonitrobenzene as sole sources of carbon, nitrogen, and energy. asm.org The initial step in this degradation is a dioxygenase-catalyzed reaction that converts the parent compound into a halocatechol, which is subsequently processed through ring-cleavage pathways. asm.org
Another example is the degradation of 4-chloronitrobenzene by Comamonas sp. strain CNB-1, which proceeds via a partial reductive pathway initiated by nitroreductases. nih.gov Furthermore, a co-culture of Pseudomonas putida and a Rhodococcus sp. has been shown to mineralize 3- and 4-chloronitrobenzenes. nih.gov In this synergistic relationship, P. putida partially reduces the nitro group and facilitates an acetylation reaction to form chloro-2-hydroxyacetanilides, which are then metabolized by the Rhodococcus strain. nih.gov
Enzymes in Biotransformation
Several key classes of enzymes are involved in the microbial degradation of halogenated nitroaromatics:
Nitroreductases : These enzymes catalyze the reduction of the nitro group to hydroxylamino or amino functionalities. nih.govnih.gov
Dioxygenases : These enzymes introduce two oxygen atoms into the aromatic ring, which can lead to the elimination of the nitro group and the formation of catechols. wiley.comasm.org
Dehalogenases : These enzymes are crucial for cleaving the carbon-halogen bonds. An example is the 4-chlorobenzoate dehalogenase from Pseudomonas sp. strain CBS3, which can dehalogenate 1-chloro-2,4-dinitrobenzene to produce 2,4-dinitrophenol. nih.gov
Microorganisms and Enzymes in the Biotransformation of Related Halogenated Nitroaromatics
| Microorganism/Enzyme | Substrate Example | Key Transformation Step/Products | References |
|---|---|---|---|
| Diaphorobacter sp. strain JS3051 | 3-Chloronitrobenzene, 3-Bromonitrobenzene | Dihydroxylation to 4-chlorocatechol and 4-bromocatechol | asm.org |
| Comamonas sp. strain CNB-1 | 4-Chloronitrobenzene | Partial reduction of the nitro group | nih.gov |
| Pseudomonas putida and Rhodococcus sp. (co-culture) | 3- and 4-Chloronitrobenzenes | Partial reduction and acetylation to chloro-2-hydroxyacetanilides | nih.gov |
| 4-Chlorobenzoate dehalogenase (Pseudomonas sp. strain CBS3) | 1-Chloro-2,4-dinitrobenzene | Dehalogenation to 2,4-dinitrophenol | nih.gov |
| Flavin-free NADH-azoreductase (Bacillus badius) | 1-Chloro-2-nitrobenzene | Reduction of the nitro group |
Q & A
Q. What synthetic methodologies are optimal for preparing 2-Bromo-1,3-dichloro-5-nitrobenzene, and how can reaction conditions be optimized?
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
- Methodological Answer : Halogenated nitroaromatics are typically light-sensitive and thermally unstable. Store at -20°C in amber vials under inert atmosphere (N₂/Ar). Monitor decomposition via periodic TLC or GC-MS. For analogs like 5-Bromo-3-chloro-2-fluoro-1-nitrobenzene, moisture content should be <0.5% to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electrophilic attack sites. Nitro groups deactivate the ring, directing substitutions to halogenated positions. Compare with experimental results (e.g., Suzuki coupling at bromine vs. SNAr at chlorine) to validate predictions. Software like Gaussian or ORCA is standard for such analyses .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Triangulation : Cross-validate NMR/IR with X-ray data. For example, if NMR suggests para-substitution but crystallography shows ortho, check for dynamic effects (e.g., fluxionality) .
- Multi-method Refinement : Use SHELXL’s twin refinement for ambiguous electron density, common in halogenated compounds .
- Error Analysis : Quantify instrument precision (e.g., ±0.01 Å for bond lengths) and repeat experiments under controlled conditions .
Q. What challenges arise in scaling up multi-step syntheses of this compound, and how are they mitigated?
- Methodological Answer :
- Purification : Scale-up increases byproducts; use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).
- Safety : Nitro groups pose explosion risks. Conduct DSC (Differential Scanning Calorimetry) to assess thermal stability. Small-scale pilot reactions (1–5 g) are advised before kilogram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
